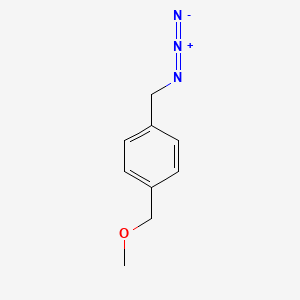

1-(Azidometil)-4-(metoximetil)benceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Azidomethyl)-4-(methoxymethyl)benzene is an organic compound characterized by the presence of an azidomethyl group and a methoxymethyl group attached to a benzene ring

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

1-(Azidomethyl)-4-(methoxymethyl)benzene serves as a crucial precursor in the synthesis of various organic compounds. Its azide functional group allows for diverse reactions, particularly in the formation of triazoles through the "click" chemistry approach. This method has gained prominence due to its efficiency and specificity in forming carbon-nitrogen bonds.

Synthesis of Triazoles

The compound can react with alkynes to yield 1,2,3-triazoles, which are valuable in medicinal chemistry. For instance, reactions involving 1-(azidomethyl)-4-(methoxymethyl)benzene with terminal alkynes under copper-catalyzed conditions have been reported to produce triazole derivatives with high yields (up to 99%) .

| Reaction Type | Conditions | Yield |

|---|---|---|

| CuAAC with terminal alkynes | Cu(I) catalyst, solvent (e.g., DCE) | 72-99% |

Biological Applications

Recent studies have indicated that compounds containing the azide group exhibit significant biological activities, including antimicrobial properties. The azide moiety can be transformed into amines or other functional groups that are biologically active.

Antimicrobial Activity

Research has demonstrated that derivatives of 1-(azidomethyl)-4-(methoxymethyl)benzene possess notable antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds synthesized from this precursor showed higher antibacterial potency compared to standard antibiotics like ampicillin .

Case Study: Antimicrobial Evaluation

In a study evaluating several derivatives of azide-containing compounds:

- Tested Strains : Gram-positive and Gram-negative bacteria.

- Results : Compounds exhibited better antibacterial activity than reference drugs across multiple strains.

- : The azide functionality is crucial for enhancing the biological activity of the synthesized compounds .

Potential Therapeutic Uses

The ability of 1-(azidomethyl)-4-(methoxymethyl)benzene to act as an inhibitor of various biological targets makes it a candidate for drug development. The compound can be utilized in designing inhibitors for enzymes involved in disease processes.

Enzyme Inhibition Studies

Studies have shown that azide-containing compounds can inhibit enzymes such as monoamine oxidase A (MAO-A), which is linked to neurodegenerative diseases. The mechanism involves slowly reversible inhibition, suggesting potential therapeutic applications in treating conditions like depression and anxiety .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-4-(methoxymethyl)benzene typically involves the reaction of 4-(methoxymethyl)benzyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired azide compound.

Industrial Production Methods: While specific industrial production methods for 1-(Azidomethyl)-4-(methoxymethyl)benzene are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Azidomethyl)-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide, DMF, and appropriate halide substrates.

Reduction Reactions: Hydrogen gas, palladium catalyst.

Cycloaddition Reactions: Alkynes, copper(I) catalysts.

Major Products Formed:

Substitution Reactions: Various substituted benzene derivatives.

Reduction Reactions: 1-(Aminomethyl)-4-(methoxymethyl)benzene.

Cycloaddition Reactions: 1,2,3-Triazole derivatives.

Mecanismo De Acción

The mechanism of action of 1-(Azidomethyl)-4-(methoxymethyl)benzene primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state. The methoxymethyl group can also influence the compound’s reactivity by providing steric and electronic effects.

Comparación Con Compuestos Similares

1-(Azidomethyl)benzene: Lacks the methoxymethyl group, making it less sterically hindered and potentially more reactive in certain reactions.

4-(Methoxymethyl)benzyl chloride: Precursor to 1-(Azidomethyl)-4-(methoxymethyl)benzene, used in its synthesis.

1-(Aminomethyl)-4-(methoxymethyl)benzene: Product of the reduction of 1-(Azidomethyl)-4-(methoxymethyl)benzene.

Uniqueness: 1-(Azidomethyl)-4-(methoxymethyl)benzene is unique due to the presence of both the azidomethyl and methoxymethyl groups

Propiedades

IUPAC Name |

1-(azidomethyl)-4-(methoxymethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-13-7-9-4-2-8(3-5-9)6-11-12-10/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVVFJIOQSLLLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.